Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride

Description

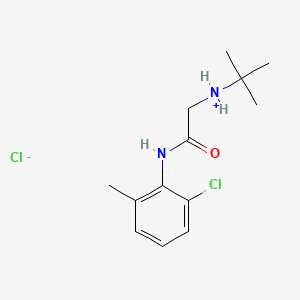

Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride (CAS: 64893-02-3) is a chloroacetamide derivative characterized by a 2-chloro-6-methylphenyl group attached to the acetamide backbone and a tert-butyl (1,1-dimethylethyl) amino substituent. Its molecular formula is C₁₄H₂₁Cl₂N₂O, with a molecular weight of 310.24 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents . Structural analogs of this compound are primarily used in agrochemical applications, particularly as herbicides, due to their ability to inhibit plant growth enzymes .

Properties

CAS No. |

64893-02-3 |

|---|---|

Molecular Formula |

C13H20Cl2N2O |

Molecular Weight |

291.21 g/mol |

IUPAC Name |

tert-butyl-[2-(2-chloro-6-methylanilino)-2-oxoethyl]azanium;chloride |

InChI |

InChI=1S/C13H19ClN2O.ClH/c1-9-6-5-7-10(14)12(9)16-11(17)8-15-13(2,3)4;/h5-7,15H,8H2,1-4H3,(H,16,17);1H |

InChI Key |

PXBZEBLCSMQLIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C[NH2+]C(C)(C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloro-6-methylphenylamine with tert-butylamine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The chloro and dimethylethylamino groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The target compound’s activity and physicochemical properties are influenced by:

- tert-Butylamino group: Increases metabolic stability compared to linear alkyl chains due to reduced enzymatic accessibility.

Comparative Analysis of Structural Analogs

Key Observations:

Pharmacological and Agrochemical Implications

- Herbicidal Activity: Alachlor’s mechanism involves inhibition of fatty acid elongation.

- Toxicology: Limited data exist for the target compound, but tert-butyl groups in analogs like tebuthiuron () are associated with moderate environmental persistence .

Biological Activity

Acetamide derivatives, particularly those with halogen substitutions, have garnered attention in pharmacological research due to their diverse biological activities. This article focuses on the compound Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)-, monohydrochloride , examining its biological activity, structure-activity relationships, and relevant case studies.

- Molecular Formula : C11H15ClN2O

- Molecular Weight : 216.70 g/mol

- CAS Number : 70289-10-0

- IUPAC Name : N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)acetamide

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural characteristics, which influence its interaction with biological targets. Compounds with similar structures have demonstrated various pharmacological effects including:

- Antimicrobial Activity : Research indicates that chloroacetamides exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study screened several N-substituted phenyl-2-chloroacetamides and found that compounds with halogen substitutions were particularly effective against Staphylococcus aureus and methicillin-resistant strains (MRSA) .

- Analgesic and Antipyretic Effects : Chloroacetamides are also known for their analgesic (pain-relieving) and antipyretic (fever-reducing) properties. These effects are often mediated through interactions with central nervous system receptors.

Structure-Activity Relationship (SAR)

The structure of Acetamide, N-(2-chloro-6-methylphenyl)-2-((1,1-dimethylethyl)amino)- is crucial for its biological activity. The presence of the chloro group at the para position enhances lipophilicity, facilitating better cellular penetration. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Effect on Activity |

|---|---|

| Chloro substitution on phenyl ring | Increases antimicrobial potency |

| Dimethylamino group | Enhances analgesic properties |

| Bulky tert-butyl group | Improves lipophilicity and membrane permeability |

Case Studies

- Antimicrobial Screening : A study conducted on various chloroacetamides revealed that those with a para-substituted phenyl ring showed significant antimicrobial activity against E. coli, S. aureus, and C. albicans. The effectiveness varied based on the substituents' nature and position .

- Pharmacological Testing : Another investigation into the analgesic properties of similar acetamides highlighted their potential in pain management protocols. The study utilized animal models to assess pain relief efficacy, demonstrating significant results compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.